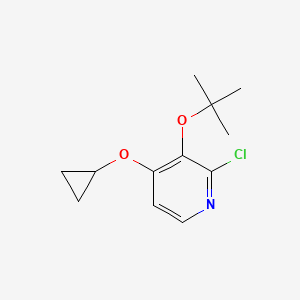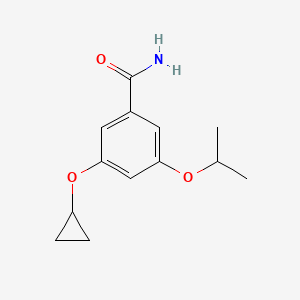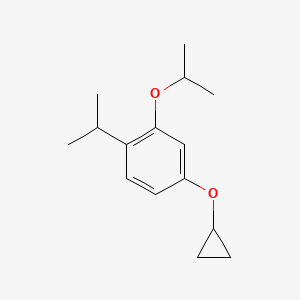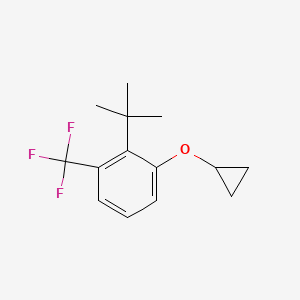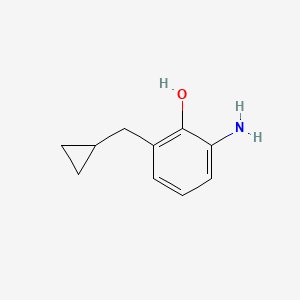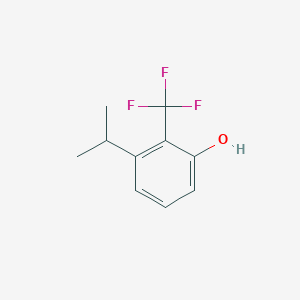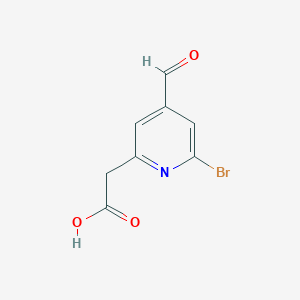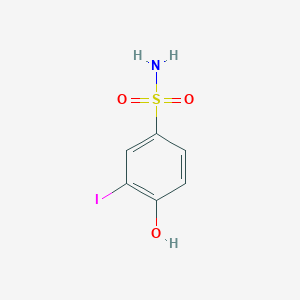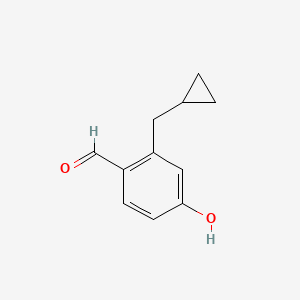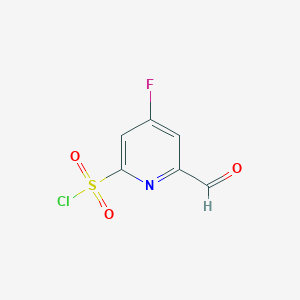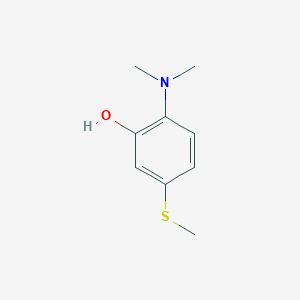
4-Bromo-2-cyclopropoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopropoxy-N-methylbenzamide: is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, a cyclopropoxy group at the 2-position, and an N-methyl group on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-cyclopropoxy-N-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Cyclopropoxylation: The intermediate product is then subjected to cyclopropoxylation, where a cyclopropyl group is introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: 4-Bromo-2-cyclopropoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the modification of material properties, enhancing their performance in specific applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
4-Bromo-N-methylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
4-Bromo-2-fluoro-N-methylbenzamide: Contains a fluorine atom instead of a cyclopropoxy group, which can significantly alter its electronic properties and reactivity.
4-Bromo-2-chloro-N,N-dimethylbenzamide: Contains a chlorine atom and two methyl groups on the amide nitrogen, affecting its steric and electronic characteristics.
Uniqueness: 4-Bromo-2-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which introduces strain and alters the compound’s reactivity and binding properties
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11(14)9-5-2-7(12)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
InChI Key |
AGTCBXIULOTJDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
